Aqueous Solubility Comparison: Sulfoximine vs. Parent Sulfonamide Drug Scaffolds
In a matched molecular pair analysis of AT7519 and its sulfoximine analogue 15, the thermodynamic aqueous solubility decreased significantly from the parent drug to the sulfoximine. This demonstrates that the sulfoximine-sulfonamide architecture of the target building block will inherently direct solubility outcomes differently than a standard sulfonamide building block. [1]
| Evidence Dimension | Thermodynamic aqueous solubility at pH 6.5 (equilibrium shake flask method) |
|---|---|
| Target Compound Data | 52 mg/L (for sulfoximine analogue 15, a derivative exemplifying the sulfoximine-sulfonamide architecture) |
| Comparator Or Baseline | AT7519 (parent drug, sulfonamide-based scaffold): 1524 mg/L |
| Quantified Difference | ~29-fold lower solubility for the sulfoximine-containing analogue |
| Conditions | pH 6.5, equilibrium shake flask method; solid state not characterized. [1] |
Why This Matters
This matters for procurement because selecting a simple sulfonamide building block for analogue synthesis will not replicate the solubility profile of the final sulfoximine-containing target, leading to inaccurate SAR and candidate selection.
- [1] Sirvent, J. A.; Lücking, U. Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates. ChemMedChem 2017, 12, 487-501. (Data for AT7519 and analogue 15 in Table 2). View Source
